molecular formula C12H7F2NO4 B15007456 N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide

Cat. No.: B15007456
M. Wt: 267.18 g/mol
InChI Key: VMUMFGMRALCOFV-UHFFFAOYSA-N
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Description

N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a difluorobenzodioxole moiety and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with furan-2-carboxylic acid or its derivatives. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride, and the reaction conditions may include heating the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or benzodioxole moieties are substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan or benzodioxole derivatives.

Scientific Research Applications

N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide is unique due to its combination of a difluorobenzodioxole moiety and a furan carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H7F2NO4

Molecular Weight

267.18 g/mol

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C12H7F2NO4/c13-12(14)18-8-4-3-7(6-10(8)19-12)15-11(16)9-2-1-5-17-9/h1-6H,(H,15,16)

InChI Key

VMUMFGMRALCOFV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

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